4-(Diphenylamino)phenylboronic acid is an organic compound with the molecular formula C₁₈H₁₆BNO₂. It features a boronic acid functional group, which is characterized by the presence of a boron atom bonded to a hydroxyl group and an aryl group. This compound is notable for its role in various
4-(Diphenylamino)phenylboronic acid (4-DPBA) is an organic compound containing boron. It is a white solid that is insoluble in water. 4-DPBA is a useful building block for organic synthesis, particularly in the area of organic electronics and medicinal chemistry. PubChem:
Researchers have investigated 4-DPBA for its potential applications in organic light-emitting diodes (OLEDs) and organic solar cells (OPVs). The molecule's structure allows it to participate in chemical reactions that create conjugated polymers, which are essential components in these devices. Organic Electronics
Scientists have explored 4-DPBA's potential use in developing new drugs. The boronic acid functionality can participate in reversible covalent binding with certain biomolecules, making it a possible tool for targeted drug delivery. Journal of Medicinal Chemistry:
Research indicates that 4-(Diphenylamino)phenylboronic acid exhibits biological activity that may be relevant in medicinal chemistry. Its derivatives have shown potential as:
The synthesis of 4-(Diphenylamino)phenylboronic acid can be achieved through several methods:
4-(Diphenylamino)phenylboronic acid finds applications in various fields:
Interaction studies involving 4-(Diphenylamino)phenylboronic acid focus on its ability to form complexes with various biomolecules. These interactions are significant for:
Several compounds share structural similarities with 4-(Diphenylamino)phenylboronic acid, each exhibiting unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Diphenylamine | Contains two phenyl groups | Known for its use as a stabilizer and antioxidant. |
Phenylboronic Acid | Simple phenyl group attached to boron | Used primarily in Suzuki reactions. |
4-Aminophenylboronic Acid | Amino group instead of diphenylamine | Exhibits different reactivity patterns in synthesis. |
Triphenylamine | Three phenyl groups | Notable for its application in OLEDs and photovoltaics. |
The uniqueness of 4-(Diphenylamino)phenylboronic acid lies in its combination of the diphenylamino group with the boronic acid functionality, enhancing its reactivity and applicability in various chemical processes compared to simpler analogs.
Irritant